molecular formula C14H8Cl3F2N3 B10971307 3-Chloro-5-(3,4-dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine

3-Chloro-5-(3,4-dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10971307
M. Wt: 362.6 g/mol
InChI Key: NMHCLRHNZKLVLG-UHFFFAOYSA-N
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Description

3-Chloro-5-(3,4-dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a pyrazolo[1,5-a]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(3,4-dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrazoles, which undergo cyclization and halogenation reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the halogen atoms or other functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, where it may be evaluated for its pharmacological properties. Researchers may explore its activity as an inhibitor or modulator of specific enzymes or receptors.

Industry: In the industrial sector, the compound can be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3,4-dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(3,4-dichlorophenyl)-2-fluoropyridine

Comparison: Compared to similar compounds, 3-Chloro-5-(3,4-dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of halogen atoms and the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H8Cl3F2N3

Molecular Weight

362.6 g/mol

IUPAC Name

3-chloro-5-(3,4-dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H8Cl3F2N3/c1-6-12(17)14-20-10(5-11(13(18)19)22(14)21-6)7-2-3-8(15)9(16)4-7/h2-5,13H,1H3

InChI Key

NMHCLRHNZKLVLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC(=C(C=C3)Cl)Cl)C(F)F

Origin of Product

United States

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